
Spectroscopic Data of 14-Bromoheptacosane: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Heptacosane, 14-bromo-

Cat. No.: B15460390 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 14-bromoheptacosane, a long-chain secondary bromoalkane. Due to the absence of

publicly available experimental spectra for this specific compound, this document presents

predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data based on established principles and data from analogous structures. Detailed

experimental protocols for the acquisition of such data for a solid organic compound are also

provided, aimed at researchers, scientists, and professionals in drug development and organic

synthesis.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 14-bromoheptacosane.

These values are estimated based on typical chemical shifts and absorption frequencies for

long-chain alkanes and secondary bromoalkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 14-Bromoheptacosane (Solvent: CDCl₃, Reference: TMS)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 4.10 Multiplet 1H CH-Br (H-14)

~ 1.85 Multiplet 4H
CH₂ adjacent to CH-

Br (H-13, H-15)

~ 1.25 Broad Singlet 44H
Bulk methylene (CH₂)

groups

~ 0.88 Triplet 6H
Terminal methyl (CH₃)

groups (H-1, H-27)

Table 2: Predicted ¹³C NMR Data for 14-Bromoheptacosane (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm) Assignment

~ 60 C-Br (C-14)

~ 39 C adjacent to C-Br (C-13, C-15)

~ 31-32 CH₂ carbons gamma to Br and further

~ 29-30 Bulk methylene (CH₂) carbons

~ 22.7 CH₂ beta to terminal CH₃

~ 14.1 Terminal methyl (CH₃) carbons (C-1, C-27)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 14-Bromoheptacosane
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Wavenumber (cm⁻¹) Intensity Assignment

2955 - 2850 Strong
C-H stretching (alkane CH₂,

CH₃)

1465 Medium C-H bending (CH₂ scissoring)

1375 Medium
C-H bending (CH₃ symmetric

bending)

690 - 515 Medium to Strong C-Br stretching

Mass Spectrometry (MS)
The mass spectrum is predicted to show a molecular ion peak (M⁺) and a characteristic M+2

peak of nearly equal intensity due to the natural abundance of bromine isotopes (⁷⁹Br and

⁸¹Br).

Table 4: Predicted Key Mass Spectral Fragments for 14-Bromoheptacosane

m/z Ion Fragmentation Pathway

458/460 [C₂₇H₅₅Br]⁺ Molecular Ion (M⁺/M+2)

379 [C₂₇H₅₅]⁺ Loss of •Br

267 [C₁₉H₃₉]⁺ Alpha-cleavage

197 [C₁₄H₂₉]⁺ Alpha-cleavage

Experimental Protocols
The following are detailed, generic protocols for obtaining spectroscopic data for a solid organic

compound such as 14-bromoheptacosane.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:
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For ¹H NMR, accurately weigh 5-25 mg of the solid sample. For ¹³C NMR, a larger sample

of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

Place the sample in a clean, dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

The choice of solvent depends on the solubility of the compound.

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.0 ppm).

Gently agitate or vortex the vial to ensure the sample is completely dissolved.

If any solid particles remain, filter the solution through a small plug of glass wool in a

Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Data Acquisition:

Carefully insert the NMR tube into the spectrometer's spinner turbine.

Place the sample into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution. This is often an

automated process on modern spectrometers.

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain

a good signal-to-noise ratio.

For ¹³C NMR, a much larger number of scans will be necessary due to the low natural

abundance of the ¹³C isotope. A proton-decoupled experiment is typically performed to

simplify the spectrum and enhance signal intensity.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method):
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Place a small amount (a few milligrams) of the solid sample into a clean vial.

Add a few drops of a volatile solvent in which the solid is soluble (e.g., dichloromethane or

acetone).

Place a single, clean, and dry salt plate (e.g., NaCl or KBr) on a clean surface.

Using a pipette, drop a small amount of the solution onto the center of the salt plate.

Allow the solvent to fully evaporate, which will leave a thin film of the solid compound on

the plate. If the resulting film is too thin, another drop of the solution can be added and

evaporated.

Data Acquisition:

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment to subtract any

atmospheric (CO₂, H₂O) and instrument-related absorptions.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final

spectrum.

Mass Spectrometry (MS)
Sample Introduction (Electron Ionization - EI):

For a solid sample, a direct insertion probe is commonly used.

A small amount of the solid is placed in a capillary tube, which is then inserted into the tip

of the probe.

The probe is inserted into the mass spectrometer's ion source through a vacuum lock.

The probe is gradually heated, causing the sample to vaporize directly into the ion source.

Data Acquisition:
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The vaporized molecules are bombarded with a high-energy electron beam (typically 70

eV).

This causes ionization and fragmentation of the molecules.

The resulting positive ions are accelerated out of the ion source and into the mass

analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Methodologies
The following diagrams illustrate the logical workflows for spectroscopic analysis and the

predicted fragmentation of 14-bromoheptacosane.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation
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Neutral Losses
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To cite this document: BenchChem. [Spectroscopic Data of 14-Bromoheptacosane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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heptacosane-14-bromo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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